molecular formula C8H4F4O2 B14872154 2-(Difluoromethoxy)-4,5-difluorobenzaldehyde

2-(Difluoromethoxy)-4,5-difluorobenzaldehyde

Cat. No.: B14872154
M. Wt: 208.11 g/mol
InChI Key: VDYRGHJYZFKQFU-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4,5-difluorobenzaldehyde is an organofluorine compound characterized by the presence of difluoromethoxy and difluorobenzaldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4,5-difluorobenzaldehyde typically involves the introduction of difluoromethoxy and difluorobenzaldehyde groups onto a benzene ring. One common method involves the reaction of a suitable benzaldehyde derivative with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as trimethylsilyl difluoromethyl ether (TMSCF2H) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4,5-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-4,5-difluorobenzaldehyde is unique due to its combination of difluoromethoxy and difluorobenzaldehyde groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

IUPAC Name

2-(difluoromethoxy)-4,5-difluorobenzaldehyde

InChI

InChI=1S/C8H4F4O2/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-3,8H

InChI Key

VDYRGHJYZFKQFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)OC(F)F)C=O

Origin of Product

United States

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